molecular formula C29H18Cl2N2O3 B15111597 N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide

N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide

Cat. No.: B15111597
M. Wt: 513.4 g/mol
InChI Key: RLRYYELNTZAGOI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzoyl, chlorophenyl, hydroxy, phenylquinoline, and carboxamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the benzoyl and chlorophenyl groups. The final steps involve the addition of the hydroxy and carboxamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl and nitro groups.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the chlorine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-5-chlorophenyl)acetamide
  • 7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide
  • 2-benzoyl-5-chlorophenylquinoline

Uniqueness

N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-hydroxy-4-phenylquinoline-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H18Cl2N2O3

Molecular Weight

513.4 g/mol

IUPAC Name

N-(2-benzoyl-5-chlorophenyl)-7-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H18Cl2N2O3/c30-19-11-13-21-23(15-19)32-28(35)26(25(21)17-7-3-1-4-8-17)29(36)33-24-16-20(31)12-14-22(24)27(34)18-9-5-2-6-10-18/h1-16H,(H,32,35)(H,33,36)

InChI Key

RLRYYELNTZAGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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